molecular formula C12H17Cl B1595127 1-Chloro-3,5-diisopropylbenzene CAS No. 87945-06-0

1-Chloro-3,5-diisopropylbenzene

Cat. No. B1595127
CAS RN: 87945-06-0
M. Wt: 196.71 g/mol
InChI Key: IJPBANLIWUXUPV-UHFFFAOYSA-N
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Description

1-Chloro-3,5-diisopropylbenzene is an aromatic hydrocarbon with the molecular formula C12H17Cl . It is a colorless liquid .


Molecular Structure Analysis

The molecular weight of 1-Chloro-3,5-diisopropylbenzene is 196.716 g/mol . Detailed structural analysis such as bond lengths and angles would require more specific studies or computational chemistry methods .


Physical And Chemical Properties Analysis

1-Chloro-3,5-diisopropylbenzene has a molecular weight of 196.716 g/mol . More specific physical and chemical properties such as boiling point, melting point, and solubility would require experimental determination or reference to specific databases .

Scientific Research Applications

Organic Synthesis

1-Chloro-3,5-diisopropylbenzene: is a valuable intermediate in organic synthesis. Its chlorinated aromatic structure makes it a versatile building block for constructing more complex molecules. It can undergo further halogenation, nitration, and sulfonation, which are fundamental reactions in creating pharmaceuticals, agrochemicals, and dyes .

Medicinal Chemistry

In medicinal chemistry, 1-Chloro-3,5-diisopropylbenzene can be used to synthesize compounds with potential therapeutic effects. Its structure is similar to that of propofol, a widely used anesthetic, suggesting that it could serve as a precursor in the synthesis of new anesthetic agents or other bioactive molecules .

Polymer Chemistry

This compound can act as an initiator or modifier in polymerization reactions. The presence of the chlorine atom allows for further functionalization, leading to the creation of polymers with specific properties, such as increased resistance to degradation or improved mechanical strength .

Analytical Chemistry

1-Chloro-3,5-diisopropylbenzene: can be used as a standard or reference compound in chromatography and mass spectrometry. Its unique mass and retention time can help in the identification and quantification of similar compounds in complex mixtures .

Industrial Applications

In the industrial sector, this chemical serves as a solvent or a reagent in various chemical processes. Its physicochemical properties, such as boiling point and solubility, make it suitable for use in large-scale organic reactions .

Environmental Impact Studies

The environmental impact of 1-Chloro-3,5-diisopropylbenzene is an area of ongoing research. Studies on its biodegradation, toxicity, and long-term effects on ecosystems are crucial for assessing its safety and regulatory compliance .

properties

IUPAC Name

1-chloro-3,5-di(propan-2-yl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17Cl/c1-8(2)10-5-11(9(3)4)7-12(13)6-10/h5-9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJPBANLIWUXUPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC(=C1)Cl)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40236705
Record name 1-Chloro-3,5-diisopropylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40236705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

87945-06-0
Record name 1-Chloro-3,5-diisopropylbenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087945060
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Chloro-3,5-diisopropylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40236705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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